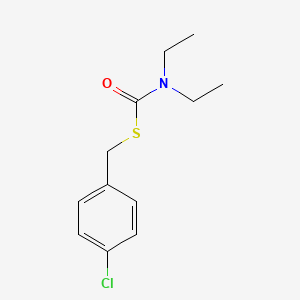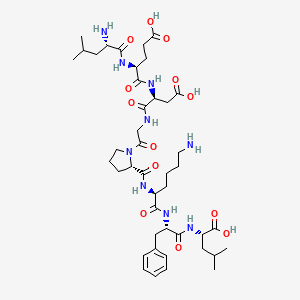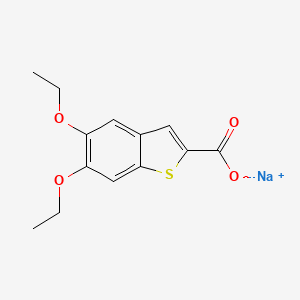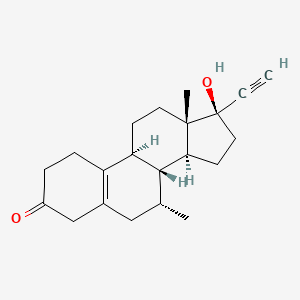
Toxoflavin
Overview
Description
Toxoflavin is a toxin produced by a variety of bacteria including Burkholderia gladioli . It also has antibiotic properties . Toxoflavin acts as a pH indicator, changing between yellow and colorless at pH 10.5 .
Synthesis Analysis
Toxoflavin is synthesized in part through a biosynthetic pathway common to the synthesis of riboflavin, starting with GTP as the precursor . A toxoflavin-degrading enzyme (TxDE) was identified from Paenibacillus polymyxa JH2 .Molecular Structure Analysis
The crystal structure of TxDE, a toxoflavin-degrading enzyme, in the substrate-free form and in complex with toxoflavin has been reported . The overall structure of TxDE is similar to those of the vicinal oxygen chelate superfamily of metalloenzymes .Chemical Reactions Analysis
Toxoflavin acts as an electron carrier, facilitating cytochrome-independent electron transfer, resulting in the production of hydrogen peroxide during glycolysis and the citric acid cycle .Physical And Chemical Properties Analysis
Toxoflavin is a bright yellow solid with a molar mass of 193.166 g·mol −1 . It has a melting point of 172 to 173 °C (342 to 343 °F; 445 to 446 K) and decomposes at this temperature .Scientific Research Applications
Toxoflavin, also known as Xanthothricin, is a compound with various scientific research applications. Below is a comprehensive analysis focusing on unique applications across different fields::
Agriculture
Toxoflavin has been identified as a key factor in rice grain rot and wilt in many field crops, produced by the phytopathogen Burkholderia glumae BGR1. It poses significant threats to the rice industry globally due to its broad spectrum of target organisms . However, recent studies have discovered a toxoflavin-degrading enzyme (TxDE) from Paenibacillus polymyxa JH2, which offers a potential antivirulence strategy against toxoflavin-mediated plant diseases .
Medicine
In medical research, toxoflavin has been discovered as a potent inhibitor of IRE1α, a protein that plays a crucial role in the unfolded protein response. This discovery opens up potential applications in improving clinical treatments for various cancers by inhibiting the IRE1α-XBP1s signaling pathway .
Mechanism of Action
Target of Action
Toxoflavin primarily targets the Inositol-requiring enzyme 1α (IRE1α) and the transcription factor 4 (TCF4)/β-catenin complex . IRE1α is a conserved endoplasmic reticulum (ER) stress sensor with two catalytic domains, kinase and RNase, in its cytosolic portion . The TCF4/β-catenin complex is involved in Wnt signaling pathways .
Mode of Action
Toxoflavin acts as a potent IRE1α inhibitor . It inhibits the IRE1-XBP1s signaling pathway, causing time- and reducing reagent-dependent irreversible inhibition on IRE1 . It also acts as an antagonist of the TCF4/β-catenin complex .
Biochemical Pathways
Toxoflavin affects the IRE1-XBP1s signaling pathway, which is part of the unfolded protein response (UPR) engaged as an adaptive strategy for protein folding homeostasis under ER stress . It also impacts the Wnt signaling pathway by inhibiting the TCF4/β-catenin complex .
Result of Action
The inhibition of IRE1 by Toxoflavin leads to the oxidation of four conserved cysteine residues (CYS-605, CYS-630, CYS-715, and CYS-951) in IRE1 to sulfonic groups by reactive oxygen species (ROS) . This inhibition can improve existing clinical treatments against various cancers .
Action Environment
The action of Toxoflavin is influenced by environmental factors such as the presence of oxygen, reducing agents like dithiothreitol, and the pH of the environment . For instance, Toxoflavin acts as a pH indicator, changing between yellow and colorless at pH 10.5 .
Safety and Hazards
properties
IUPAC Name |
1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRAIAQIAUZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861658 | |
| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84-82-2 | |
| Record name | Xanthothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toxoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toxoflavin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOXOFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N5YI4IP1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















